3-Phenyl-1-(piperidin-4-yl)propan-1-ol
Overview
Description
3-Phenyl-1-(piperidin-4-yl)propan-1-ol is a chemical compound that belongs to the class of piperidines. It is characterized by a phenyl group attached to a propanol chain, which is further connected to a piperidine ring. This compound is known for its central anticholinergic properties and is used in the management and treatment of Parkinson’s disease .
Mechanism of Action
Target of Action
Similar compounds have been known to target proteins like serine/threonine-protein kinase b-raf . These proteins play a crucial role in regulating cell growth and proliferation.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins .
Biochemical Pathways
Compounds with similar structures have been implicated in pathways related to cell growth and proliferation . The compound’s interaction with its targets could potentially influence these pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
Factors such as the compound’s molecular weight (21932 g/mol) , and its structural features, including the presence of a piperidine ring and a phenyl group, could influence its pharmacokinetic properties. These properties would ultimately impact the compound’s bioavailability and its ability to reach its targets in the body.
Result of Action
Based on its potential targets and the known effects of similar compounds, it could potentially influence cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
3-Phenyl-1-(piperidin-4-yl)propan-1-ol plays a significant role in various biochemical reactions. It is known to interact with muscarinic cholinergic receptors, acting as a muscarinic antagonist . This interaction inhibits the actions of endogenous acetylcholine, thereby blocking the receptor’s activity. The compound’s role as a muscarinic antagonist makes it valuable in the study of neurological disorders and the development of therapeutic agents.
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving muscarinic receptors . This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound’s antagonistic action on muscarinic receptors can affect neurotransmitter release, impacting neuronal communication and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to muscarinic cholinergic receptors. By binding to these receptors, the compound prevents the activation of the receptor by acetylcholine . This inhibition can lead to a decrease in intracellular calcium levels, affecting various downstream signaling pathways. Additionally, the compound may influence enzyme activity, either inhibiting or activating specific enzymes involved in neurotransmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to adaptive changes in cellular responses, potentially altering gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing symptoms of neurological disorders . At higher doses, it can cause toxic or adverse effects, including disruptions in normal cellular function and potential toxicity to specific organs. Threshold effects are observed, where the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism may involve hydroxylation and conjugation reactions, leading to the formation of metabolites that are excreted via renal or hepatic pathways. These metabolic processes can influence the compound’s bioavailability and duration of action.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cellular membranes and accumulate in particular tissues, depending on its affinity for transporters and binding sites. This distribution pattern affects its localization and concentration within different cellular compartments, influencing its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures, such as the endoplasmic reticulum or mitochondria, can affect its interactions with other biomolecules and its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(piperidin-4-yl)propan-1-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Propanol Chain: The propanol chain is formed by the reduction of a corresponding ketone or aldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and Friedel-Crafts alkylation are commonly employed in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-(piperidin-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents such as nitric acid or halogens (chlorine, bromine) are used in the presence of catalysts.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-Phenyl-1-(piperidin-4-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Cycrimine: A similar compound with a cyclopentyl group instead of a phenyl group.
Biperiden: Another muscarinic antagonist used for similar therapeutic purposes.
Uniqueness
3-Phenyl-1-(piperidin-4-yl)propan-1-ol is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its phenyl group contributes to its binding affinity and selectivity towards muscarinic receptors, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-phenyl-1-piperidin-4-ylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-14(13-8-10-15-11-9-13)7-6-12-4-2-1-3-5-12/h1-5,13-16H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJVCEXVUFHCQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(CCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593143 | |
Record name | 3-Phenyl-1-(piperidin-4-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24152-52-1 | |
Record name | α-(2-Phenylethyl)-4-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24152-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenyl-1-(piperidin-4-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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